N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8677572
InChI: InChI=1S/C19H16N2O3S/c1-11-3-5-14(12(2)7-11)15-9-25-19(20-15)21-18(22)13-4-6-16-17(8-13)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,21,22)
SMILES: CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

CAS No.:

Cat. No.: VC8677572

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE -

Specification

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
IUPAC Name N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C19H16N2O3S/c1-11-3-5-14(12(2)7-11)15-9-25-19(20-15)21-18(22)13-4-6-16-17(8-13)24-10-23-16/h3-9H,10H2,1-2H3,(H,20,21,22)
Standard InChI Key XWOFCOQHDCXIPO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Canonical SMILES CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.4 g/mol. Its IUPAC name, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide, reflects the integration of three key moieties:

  • A 1,3-benzodioxole ring (contributing aromaticity and metabolic stability).

  • A thiazole heterocycle (imparting electronic diversity).

  • A 2,4-dimethylphenyl substituent (enhancing lipophilicity and target binding).

The SMILES notation, CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C, provides a linear representation of its connectivity, while the InChIKey XWOFCOQHDCXIPO-UHFFFAOYSA-N ensures unique identification in chemical databases.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight352.4 g/mol
IUPAC NameN-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C

Spectroscopic Analysis

Synthesis and Optimization

Synthetic Pathways

Synthesis involves multi-step reactions starting from 2,4-dimethylbenzaldehyde and 1,3-benzodioxole-5-carboxylic acid. A representative route includes:

  • Thiazole Formation: Condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to yield a thiazole intermediate.

  • Amide Coupling: Reaction of the thiazole amine with 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions.

Critical parameters include solvent choice (e.g., dichloromethane for coupling steps) and catalysts like N,N-dimethylaminopyridine (DMAP) to enhance acylation efficiency. Yields typically range from 45–60%, necessitating purification via column chromatography.

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield
Thiazole FormationThiosemicarbazide, EtOH, Δ70%
Amide CouplingBenzodioxole carbonyl chloride, DMAP, DCM58%

Industrial Production Considerations

Scalable synthesis requires transitioning from batch to continuous flow reactors, which improve heat transfer and reduce side reactions. Automated systems monitor pH and temperature to maintain reproducibility. Post-synthesis, recrystallization from ethanol-water mixtures achieves >98% purity, as verified by HPLC.

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely through interference with cell wall synthesis. Structural analogs lacking the benzodioxole moiety show reduced activity, underscoring its importance in target engagement .

Recent Research Findings

  • Structure-Activity Relationship (SAR) Studies: Electron-donating methyl groups on the phenyl ring enhance metabolic stability but reduce aqueous solubility.

  • Hybrid Analog Development: Fusion with quinoline scaffolds improves blood-brain barrier penetration, suggesting potential for neuro-oncology applications.

  • Toxicological Profiling: Acute toxicity in murine models is low (LD₅₀ > 500 mg/kg), supporting further preclinical evaluation.

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